![molecular formula C19H25BN4O4 B193255 ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid CAS No. 1132709-14-8](/img/structure/B193255.png)
((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
Overview
Description
((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
is a chemical compound with the molecular formula C19H25BN4O4
. It has a molecular weight of 384.24
. This compound is a solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula C19H25BN4O4
. For a more detailed structural analysis, techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.214±0.06 g/cm3
. It is soluble in DMSO to a concentration of 50 mg/mL
. The compound is stable under inert atmosphere and should be stored at -20°C
.
Scientific Research Applications
Sensing Applications
Boronic acids, such as in (1S,2S)-Bortezomib , have unique interactions with diols and Lewis bases, which makes them valuable in sensing applications . They can be used in both homogeneous assays and heterogeneous detection systems, including the detection of glucose levels in diabetic care, which relies on the boronic acid’s ability to bind to sugars.
Biological Labelling and Protein Manipulation
The boronic acid moiety in (1S,2S)-Bortezomib can be utilized for biological labelling and protein manipulation . This application is significant in research for tracking and identifying proteins within cells, as well as for modifying proteins to study their function or to create new therapeutics.
Antibacterial Applications
Research has shown that boronic acid derivatives can be powerful tools against pathogenic bacteria . The interaction of boronic acids with bacterial cell membranes can inhibit growth and survival, offering a potential new avenue for antibacterial drug development.
Safety and Hazards
This compound is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing off with soap and plenty of water in case of skin contact .
Mechanism of Action
Target of Action
It’s worth noting that boronic acids, a class of compounds to which (1s,2s)-bortezomib belongs, have been widely used in modern synthesis for the formation of c–c and c–heteroatom bonds .
Mode of Action
Boronic acids, like (1s,2s)-bortezomib, exhibit an exquisite reversible coordination profile that can be explored as a molecular construction tool featuring specific mechanisms to control the structure .
Biochemical Pathways
It’s known that boronic acids can be used in the construction of therapeutically useful bioconjugates, focusing on the molecular mechanisms that allow the use of these reagents as bioconjugation warheads, as central pieces of linker structures, and as functional payloads .
properties
IUPAC Name |
[(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJABQQUPOEUTA-DOTOQJQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647765 | |
Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid | |
CAS RN |
1132709-14-8 | |
Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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